Hosenkoside G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

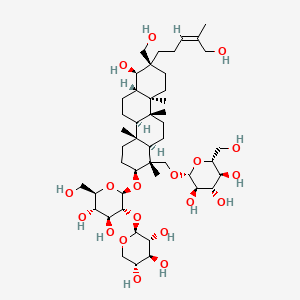

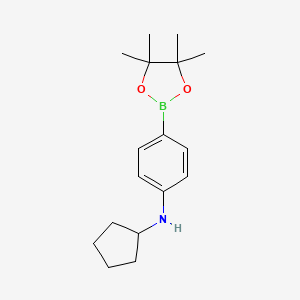

L’Hosenkoside G est un glycoside de type baccharane isolé des graines d’Impatiens balsamina L. Il est l’un des nombreux glycosides présents dans cette plante, qui a été traditionnellement utilisée dans diverses applications médicinales. L’this compound a suscité un intérêt scientifique en raison de ses activités biologiques potentielles, notamment ses propriétés antitumorales .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Exhibits anti-tumor activity, particularly against human cancer cell lines such as A375 cells. .

Industry: Potential applications in the development of natural product-based pharmaceuticals and nutraceuticals

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Hosenkoside G est généralement isolé des graines séchées d’Impatiens balsamina L. en utilisant diverses techniques chromatographiques. Le processus d’isolement implique une extraction avec des solvants tels que le méthanol ou l’éthanol, suivie d’une purification par chromatographie sur colonne .

Méthodes de production industrielle

À l’heure actuelle, il n’existe aucune méthode de production industrielle à grande échelle pour l’this compound. Le composé est principalement obtenu par extraction à partir de sources naturelles, ce qui peut limiter sa disponibilité pour une recherche et une application approfondies .

Analyse Des Réactions Chimiques

Types de réactions

L’Hosenkoside G peut subir diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la glycosylation. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants

Hydrolyse : Des conditions acides ou enzymatiques sont utilisées pour décomposer l’this compound en ses sucres constitutifs et en son aglycone.

Oxydation : Des oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés pour introduire des groupes fonctionnels contenant de l’oxygène.

Glycosylation : Les réactions de glycosylation impliquent l’addition de motifs de sucre à la partie aglycone de l’this compound, généralement en utilisant des donneurs de glycosyle et des catalyseurs

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers glycosides et aglycones, qui peuvent présenter des activités biologiques différentes par rapport au composé parent .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides complexes.

Biologie : Investigué pour son rôle dans les mécanismes de défense des plantes et ses interactions avec d’autres molécules biologiques.

Médecine : Présente une activité antitumorale, en particulier contre les lignées cellulaires cancéreuses humaines telles que les cellules A375. .

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels

Mécanisme D'action

Le mécanisme par lequel l’Hosenkoside G exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, on pense que son activité antitumorale est médiée par l’inhibition de la prolifération cellulaire et l’induction de l’apoptose dans les cellules cancéreuses. Le composé peut également moduler diverses voies de signalisation impliquées dans la croissance et la survie cellulaires .

Comparaison Avec Des Composés Similaires

L’Hosenkoside G fait partie d’une famille de glycosides de type baccharane, qui comprend d’autres composés tels que l’Hosenkoside A, l’Hosenkoside B, l’Hosenkoside C, l’Hosenkoside F, l’Hosenkoside M et l’Hosenkoside K . Comparé à ces composés similaires, l’this compound est unique en raison de son motif de glycosylation spécifique et de la présence de certains groupes fonctionnels qui contribuent à ses activités biologiques distinctes .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-QXJSNOIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Hosenkoside G?

A1: this compound is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure consists of hosenkol C as the aglycone with sambubioside attached at the 3-O position and glucose at the 28-O position []. Unfortunately, the specific molecular formula and weight are not provided in the available abstracts. Further research publications might offer more comprehensive spectroscopic data, including NMR, to fully elucidate its structure.

Q2: Are there any known structure-activity relationships for this compound or similar baccharane glycosides?

A3: The provided abstracts do not delve into the structure-activity relationships of this compound or other baccharane glycosides. Examining the activity of similar compounds isolated from Impatiens balsamina, such as hosenkosides F, H, I, J, and K, might provide insights into how structural variations impact biological activity []. Further research focusing on systematic structural modifications and subsequent activity evaluations is crucial to establish concrete structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)